Ethyl 4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a carboxylate ester, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ester group and the substituted phenyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes the synthesis of intermediates, followed by purification steps such as crystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new halogen or alkyl group.
Scientific Research Applications
Ethyl 4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidine-3-carboxylate include:
- Ethyl 2-chloro-6-fluorophenyl acetate
- 2-(2-chloro-6-fluorophenyl)acetamides
Uniqueness
What sets this compound apart is its specific combination of functional groups and its structural complexity. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17ClFNO2 |
---|---|
Molecular Weight |
285.74 g/mol |
IUPAC Name |
ethyl 4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H17ClFNO2/c1-3-19-14(18)10-8-17(2)7-9(10)13-11(15)5-4-6-12(13)16/h4-6,9-10H,3,7-8H2,1-2H3 |
InChI Key |
LCTPPGUQSRQJCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=C(C=CC=C2Cl)F)C |
Origin of Product |
United States |
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